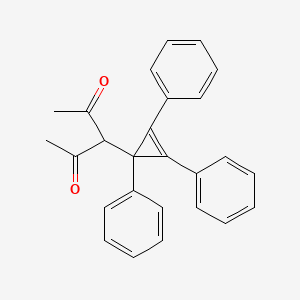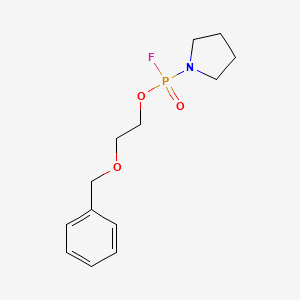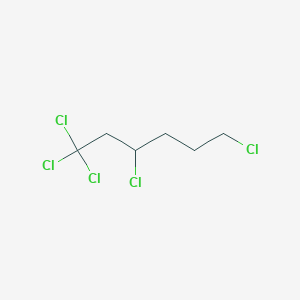
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is an organic compound that features a dimethylamino group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate can be synthesized through a base-catalyzed Michael addition reaction. This involves the reaction of dimethylamine with methyl 3-methoxyacrylate under basic conditions. The reaction is typically carried out in a solvent-free environment, which aligns with green chemistry principles .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes are designed to maximize yield and purity while minimizing environmental impact. The use of catalytic amounts of base and solvent recovery techniques are common practices to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaminoethyl methacrylate: A compound with similar functional groups, used in polymer chemistry.
Uniqueness
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a dimethylamino group and a methoxy group in an ester framework makes it versatile for various applications in synthesis and research.
Properties
| 86242-41-3 | |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-7(11-3)5-8(10)12-4/h5H,6H2,1-4H3/b7-5+ |
InChI Key |
BUTXFWOZFVEDCZ-FNORWQNLSA-N |
Isomeric SMILES |
CN(C)C/C(=C\C(=O)OC)/OC |
Canonical SMILES |
CN(C)CC(=CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)



